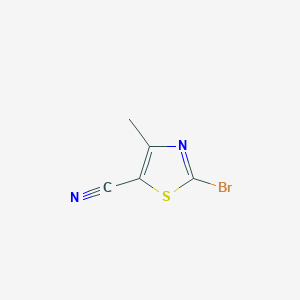

2-Bromo-4-methylthiazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

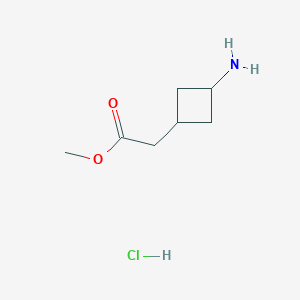

2-Bromo-4-methylthiazole-5-carbonitrile is a synthetic heterocyclic compound. It has a thiazole ring with a methyl and a bromine on the four and two positions, respectively. It also has a cyano group on the five-position. The molecular weight of this compound is 203.06 .

Molecular Structure Analysis

The IUPAC name of this compound is 2-bromo-4-methylthiazole-5-carbonitrile . The InChI code is 1S/C5H3BrN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 . The key for the InChI code is GMPHEYRZCFNQKI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-4-methylthiazole-5-carbonitrile is a solid or liquid compound . It should be stored in an inert atmosphere at a temperature between 2-8 degrees Celsius .Applications De Recherche Scientifique

1. Synthesis and Chemical Transformations

2-Bromo-4-methylthiazole-5-carbonitrile is involved in various chemical synthesis and transformations. For instance, it is used in the regioselective hydrodehalogenation to produce 3-bromoisothiazole-4-carbonitrile and in reactions with cyclic dialkylamines to form corresponding 2-(dialkylaminomethylene)-malononitriles (Ioannidou & Koutentis, 2011). Moreover, it participates in the Suzuki coupling process to create isothiazole-carbonitriles (Christoforou, Koutentis, & Rees, 2003).

2. Potential in Drug Design and Antitumor Activity

This compound has significance in the field of drug design, particularly in the synthesis of ruthenium(II) complexes. These complexes, characterized by their interactions with CT-DNA and human serum albumin, have shown promising antitumor activity (Đukić et al., 2020).

3. Role in the Synthesis of Heterocyclic Compounds

2-Bromo-4-methylthiazole-5-carbonitrile is crucial in synthesizing various heterocyclic compounds. It's used to create thiazolo[4,5-d] pyrimidines, which are then evaluated for antibacterial properties (Rahimizadeh et al., 2011), and in the synthesis of thieno-extended purines, representing the first example of the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system (Hawkins, Iddon, & Longthorne, 1995).

4. Applications in Organic Chemistry Research

It is also explored in the synthesis of various organic chemistry intermediates, such as 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles and their reactions with hydrazine hydrate (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

5. Involvement in Diverse Organic Reactions

It serves as a key intermediate in various organic reactions, including thiocyanation, halogenation, dehalogenation, and transhalogenation processes (Saldabol, Popelis, & Slavinska, 2002).

Safety and Hazards

This compound is classified as dangerous according to the GHS06 pictogram . The hazard statements are H301-H311-H331 , which indicate that it is toxic if swallowed, in contact with skin, or if inhaled. The precautionary statements are P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

Propriétés

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHEYRZCFNQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methylthiazole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B2567478.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2567479.png)

![N-(4-bromophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2567480.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2567486.png)

![3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2567495.png)